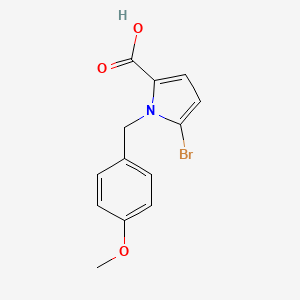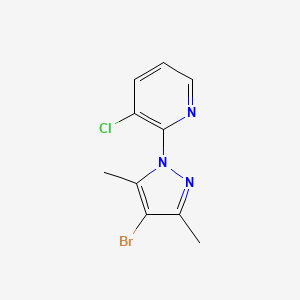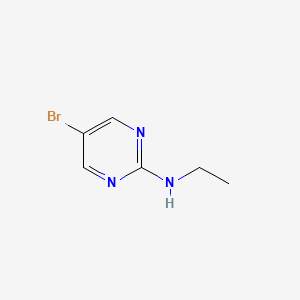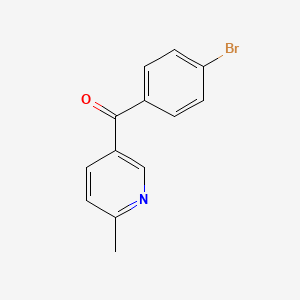
5-(4-Brombenzoyl)-2-methylpyridin
Übersicht
Beschreibung
The compound “5-(4-Bromobenzoyl)-2-methylpyridine” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of a compound like “5-(4-Bromobenzoyl)-2-methylpyridine” would likely involve a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .Chemical Reactions Analysis
Pyridine derivatives are involved in a wide range of chemical reactions. They can act as bases, nucleophiles, or ligands in various chemical transformations .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, bromobenzoyl chloride, a compound that might be used in the synthesis of “5-(4-Bromobenzoyl)-2-methylpyridine”, is a solid at room temperature and has a molecular weight of 219.46 g/mol .Wissenschaftliche Forschungsanwendungen
Medizin: Antimikrobielle Mittel
Derivate von 5-(4-Brombenzoyl)-2-methylpyridin wurden hinsichtlich ihres Potenzials als antimikrobielle Mittel untersucht. Das Vorhandensein der Brombenzoyl-Gruppe kann zu den antibakteriellen und antifungalischen Eigenschaften beitragen und diese Verbindungen wertvoll für die Entwicklung neuer Medikamente zur Bekämpfung resistenter Bakterien- und Pilzstämme machen .
Landwirtschaft: Pflanzenschutz
In der Landwirtschaft können diese Verbindungen zu Derivaten synthetisiert werden, die als Pflanzenschutzmittel wirken. Ihre herbiziden, insektiziden und fungiziden Aktivitäten können entscheidend sein, um Nutzpflanzen vor Schädlingen und Krankheiten zu schützen und so die Ernährungssicherheit und die Nachhaltigkeit der Landwirtschaft zu gewährleisten .
Pharmazeutika: Arzneimittelsynthese
Das Bromatom in this compound macht es zu einem nützlichen Zwischenprodukt bei der Synthese verschiedener Medikamente. Es kann verwendet werden, um komplexere Strukturen zu erzeugen, die gegen Krankheiten wie Krebs wirksam sind, bei denen Präzision und Wirksamkeit des Medikaments von größter Bedeutung sind .
Chemische Forschung: Photoreduktionsstudien
Die Struktur dieser Verbindung eignet sich für Photoreduktionsstudien, die für das Verständnis des Verhaltens organischer Moleküle unter Lichteinfluss unerlässlich sind. Solche Studien können zur Entwicklung neuer photoaktiver Materialien führen oder unser Verständnis photochemischer Reaktionen verbessern .
Analytische Chemie: Chromatographie
Aufgrund seiner einzigartigen chemischen Eigenschaften kann diese Verbindung als Standard oder Reagenz in chromatographischen Verfahren verwendet werden, um andere Substanzen zu identifizieren und zu quantifizieren. Dies ist besonders nützlich in Qualitätskontrollprozessen in verschiedenen Industrien .
Wirkmechanismus
Target of Action
It is known that similar compounds, such as bromfenac, primarily target the prostaglandin g/h synthase 2 . This enzyme plays a crucial role in the inflammatory response .
Mode of Action
Bromfenac, a structurally related compound, is known to inhibit prostaglandin synthesis by blocking cyclooxygenase 1 and 2 . This inhibition reduces the production of prostaglandins, which are mediators of inflammation .
Biochemical Pathways
Related compounds like bromfenac are known to affect the cyclooxygenase pathway, leading to a decrease in prostaglandin synthesis . This reduction can affect various downstream effects, including the modulation of the inflammatory response .
Pharmacokinetics
For bromfenac, it is known that it has a half-life of 14 hours in aqueous humor . It is primarily excreted in urine (82%) and feces (13%) .
Result of Action
The inhibition of prostaglandin synthesis by related compounds can lead to a reduction in inflammation and associated pain .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
5-(4-Bromobenzoyl)-2-methylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and contributing to cellular defense mechanisms . Additionally, 5-(4-Bromobenzoyl)-2-methylpyridine can bind to specific proteins, altering their conformation and affecting their biological activity .
Cellular Effects
The effects of 5-(4-Bromobenzoyl)-2-methylpyridine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses to external stimuli . Furthermore, 5-(4-Bromobenzoyl)-2-methylpyridine has been found to affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell survival and growth .
Molecular Mechanism
At the molecular level, 5-(4-Bromobenzoyl)-2-methylpyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 5-(4-Bromobenzoyl)-2-methylpyridine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 5-(4-Bromobenzoyl)-2-methylpyridine in laboratory settings have been extensively studied. This compound exhibits stability under various conditions, although it may degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that 5-(4-Bromobenzoyl)-2-methylpyridine can have sustained effects on cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of 5-(4-Bromobenzoyl)-2-methylpyridine vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as enhancing cellular defense mechanisms and promoting cell survival . At higher doses, 5-(4-Bromobenzoyl)-2-methylpyridine can exhibit toxic effects, including oxidative stress and cellular damage . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
5-(4-Bromobenzoyl)-2-methylpyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound has been shown to influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting cellular redox balance . Additionally, 5-(4-Bromobenzoyl)-2-methylpyridine can modulate the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 5-(4-Bromobenzoyl)-2-methylpyridine within cells and tissues are critical for its biological activity. This compound can be transported across cellular membranes by specific transporters, facilitating its entry into target cells . Once inside the cell, 5-(4-Bromobenzoyl)-2-methylpyridine can interact with binding proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 5-(4-Bromobenzoyl)-2-methylpyridine is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, 5-(4-Bromobenzoyl)-2-methylpyridine can accumulate in the nucleus, affecting gene expression and cellular responses to stress .
Eigenschaften
IUPAC Name |
(4-bromophenyl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c1-9-2-3-11(8-15-9)13(16)10-4-6-12(14)7-5-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYXQFRSTUKITD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



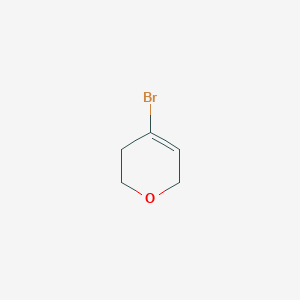

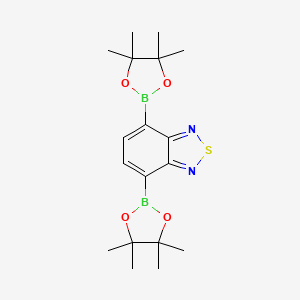


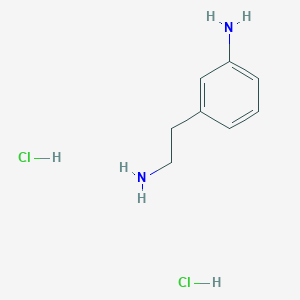
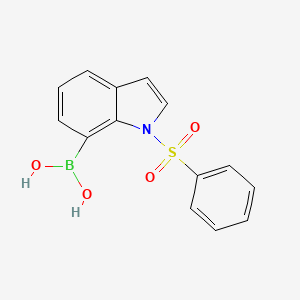
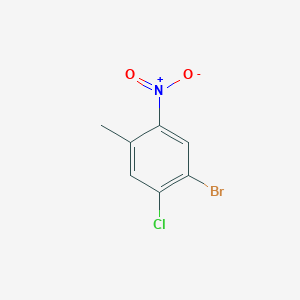
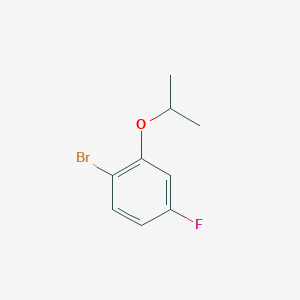
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B1522303.png)
